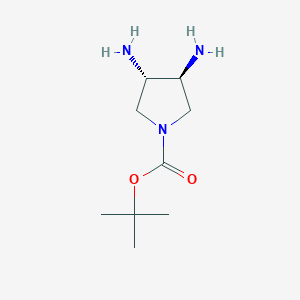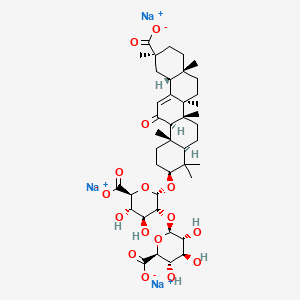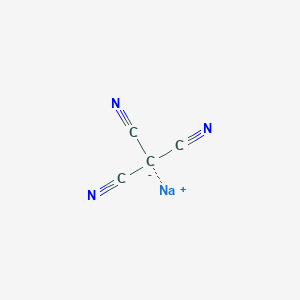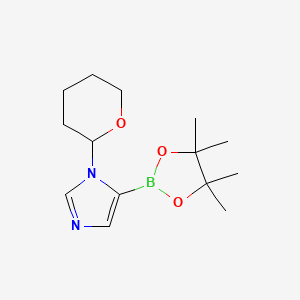
methyl 3-iodo-1H-indazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indazole compounds involves various strategies, including intramolecular coupling and esterification processes. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed via intramolecular aliphatic diazonium coupling, as described in the synthesis of 3-Methylcarboxy-1H-indazole . This suggests that similar methods could potentially be applied to synthesize methyl 3-iodo-1H-indazole-5-carboxylate, although the presence of the iodine substituent would require consideration of its effects on the reaction conditions and intermediates.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of hydrogen bonding and crystallographic features, as seen in the x-ray crystal structure analysis of 3-Methylcarboxy-1H-indazole . The indazole core can participate in various intermolecular interactions, which can influence the compound's solid-state structure and properties.
Chemical Reactions Analysis
Indazole derivatives can undergo a range of chemical reactions, including acetylation and decarboxylation. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to regioselective formation of acetylated products . Similarly, indazolium-3-carboxylate can form an N-heterocyclic carbene through thermal decarboxylation . These reactions highlight the reactivity of the indazole carboxylate moiety and its potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be studied using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and NMR . These methods provide information on the compound's purity, structural characteristics, and conformational preferences. The presence of substituents, such as the iodine in methyl 3-iodo-1H-indazole-5-carboxylate, would influence these properties, and their effects could be studied using similar analytical techniques.
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Synthesis of 1H- and 2H-indazoles
- There are recent synthetic approaches to 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
-
Medicinal Applications
-
Antitumor Activity
-
Molecular Simulation
-
Chemical Analysis
-
Chemical Education
-
Chemical Safety
Safety And Hazards
Methyl 3-iodo-1H-indazole-5-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .
Propriétés
IUPAC Name |
methyl 3-iodo-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHYEHRKSDHNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646422 | |
| Record name | Methyl 3-iodo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1H-indazole-5-carboxylate | |
CAS RN |
885271-25-0 | |
| Record name | 1H-Indazole-5-carboxylic acid, 3-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)